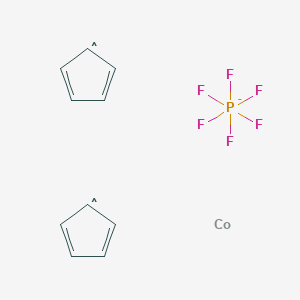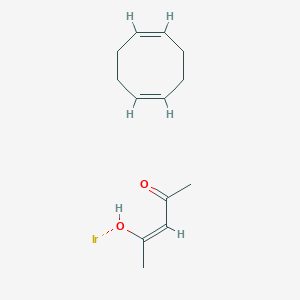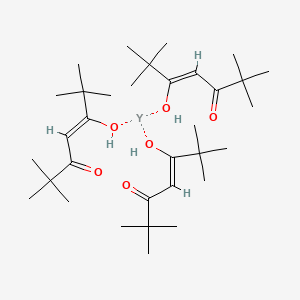
2-bromoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2-Bromoacetic acid can be synthesized through the bromination of acetic acid. One common method is the Hell-Volhard-Zelinsky reaction, which involves the bromination of acetic acid in the presence of red phosphorus . The reaction can be represented as follows:
CH3COOH+Br2+P→BrCH2COOH+HBr
Another method involves the direct bromination of acetic acid in the presence of light :
CH3COOH+Br2→BrCH2COOH+HBr
Analyse Chemischer Reaktionen
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions.
Esterification: It can react with alcohols to form esters in the presence of an acid catalyst.
Cycloaddition: It is used in cycloaddition reactions to form cyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with a hydroxide ion would yield glycolic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromoacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-bromoacetic acid involves its role as an alkylating agent. It can inhibit enzymes by alkylating nucleophilic sites on proteins and other biomolecules. For example, it inhibits pyruvate orthophosphate dikinase, an enzyme essential for photosynthetic CO₂ assimilation in C₄ plants . This inhibition leads to a reduction in photosynthetic activity and can be used as a herbicidal mechanism .
Vergleich Mit ähnlichen Verbindungen
2-Bromoacetic acid is similar to other halogenated acetic acids, such as:
Chloroacetic acid (ClCH₂COOH): Similar in structure but contains a chlorine atom instead of bromine.
Fluoroacetic acid (FCH₂COOH): Contains a fluorine atom and is known for its high toxicity.
Iodoacetic acid (ICH₂COOH): Contains an iodine atom and is used in biochemical research.
Compared to these compounds, this compound is unique due to its specific reactivity and applications in organic synthesis and biochemical research.
Eigenschaften
Molekularformel |
C2H3BrO2 |
|---|---|
Molekulargewicht |
140.94 g/mol |
IUPAC-Name |
2-bromoacetic acid |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2 |
InChI-Schlüssel |
KDPAWGWELVVRCH-HQMMCQRPSA-N |
Isomerische SMILES |
C([14C](=O)O)Br |
Kanonische SMILES |
C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)




![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)



